molecular formula C13H16O2 B2847384 Methyl 1-phenylcyclopentane-1-carboxylate CAS No. 4535-96-0

Methyl 1-phenylcyclopentane-1-carboxylate

Cat. No. B2847384
CAS RN: 4535-96-0
M. Wt: 204.269
InChI Key: GIBVXUDPIGVGMR-UHFFFAOYSA-N
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Description

“Methyl 1-phenylcyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 4535-96-0 . Its IUPAC name is methyl 1-phenylcyclopentanecarboxylate . The molecular weight of this compound is 204.27 .


Molecular Structure Analysis

The InChI code for “Methyl 1-phenylcyclopentane-1-carboxylate” is 1S/C13H16O2/c1-15-12(14)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 1-phenylcyclopentane-1-carboxylate” has a molecular weight of 204.27 . It’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Catalysis

Research on the structural and reactivity aspects of cyclopentane and cyclohexane derivatives underscores the importance of these compounds in organic synthesis. For instance, the study on the stable carbonium ions of 1-Methylcyclopentyl cation highlights the exploration of carbonium ion stability and reactivity, which is pivotal for understanding reaction mechanisms and designing new synthetic routes (Olah et al., 1967).

Anticonvulsant Activity

The synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues, related to phencyclidine, suggest the potential of cyclopentane and cyclohexane derivatives in developing new therapeutic agents. These studies contribute to the medicinal chemistry field by identifying compounds with specific biological activities (Thurkauf et al., 1990).

Materials Science

The development of metal-organic frameworks (MOFs) for catalysis using CO2 as the carbon source demonstrates the interdisciplinary application of cyclopentane derivatives in materials science. These frameworks can catalyze the N-methylation of amines under ambient conditions, showcasing the potential of incorporating organic compounds into MOF structures for environmental and industrial catalysis (Zhang et al., 2019).

Medicinal Chemistry

In the realm of medicinal chemistry, the synthesis of enantiopure trans-3,4-disubstituted piperidines, including the synthesis of (+)- and (-)-paroxetine, a known antidepressant, illustrates the significance of cyclopentane derivatives in drug development. This research highlights the role of stereochemistry in the pharmacological activity of compounds and the synthesis of enantiopure drugs (Amat et al., 2000).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-phenylcyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-12(14)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBVXUDPIGVGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-phenylcyclopentane-1-carboxylate

CAS RN

4535-96-0
Record name methyl 1-phenylcyclopentane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-(2-fluorophenyl)cyclopentanecarboxylic acid (10 g, 52.56 mmol) in anhydrous methanol was added 1 mL of the concentration of sulfuric acid. The mixture was refluxed for overnight. The mixture was neutralized to pH 4-5 with sodium carbonate. The solvent was evaporated. The residue was dissolved in ethyl acetate (50 mL), washed with brine (3×10 mL), dried over MgSO4. The crude product was used for the next reaction without further purification.
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methyl 1-(2-fluorophenyl)cyclopentanecarboxylic acid
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10 g
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Synthesis routes and methods II

Procedure details

A solution of 1-phenyl-1-cyclopentanecarboxylic acid (2.00 g, 10.51 mmol) in 30 mL methanol saturated with HCl was stirred at reflux for two hours. The reaction mixture was allowed to cool and the solvent was evaporated. The residue was dissolved in 50 mL dichloromethane and washed with 2N sodium hydroxide (3×25 mL). The organic layer was washed with water (2×25 mL) and dried (Na2SO4). Evaporation of the solvent gave 1.89 g (88%) of methyl-1-phenyl-1-cyclopentanecarboxylate as a pale yellow liquid and was used in the next step without further purification. CIMS 205 m/z (M+1).
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2 g
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